molecular formula C11H14F6O10S2 B8229153 Diethyl 2,2-bis((trifluoromethylsulfonyloxy)methyl)malonate

Diethyl 2,2-bis((trifluoromethylsulfonyloxy)methyl)malonate

Cat. No.: B8229153
M. Wt: 484.3 g/mol
InChI Key: VRWOYNFPGGJRLY-UHFFFAOYSA-N
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Description

Diethyl 2,2-bis((trifluoromethylsulfonyloxy)methyl)malonate is a chemical compound known for its unique structure and reactivity It is characterized by the presence of two trifluoromethylsulfonyloxy groups attached to a malonate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2,2-bis((trifluoromethylsulfonyloxy)methyl)malonate typically involves the reaction of diethyl malonate with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

Diethyl malonate+Trifluoromethanesulfonic anhydrideDiethyl 2,2-bis((trifluoromethylsulfonyloxy)methyl)malonate\text{Diethyl malonate} + \text{Trifluoromethanesulfonic anhydride} \rightarrow \text{this compound} Diethyl malonate+Trifluoromethanesulfonic anhydride→Diethyl 2,2-bis((trifluoromethylsulfonyloxy)methyl)malonate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,2-bis((trifluoromethylsulfonyloxy)methyl)malonate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The trifluoromethylsulfonyloxy groups can be replaced by nucleophiles such as amines or alkoxides.

    Reduction: The compound can be reduced to form diethyl malonate derivatives.

    Oxidation: Under certain conditions, it can undergo oxidation to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alkoxides, and thiolates. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a diethyl malonate derivative with an amine group.

Scientific Research Applications

Diethyl 2,2-bis((trifluoromethylsulfonyloxy)methyl)malonate has several applications in scientific research:

    Organic Synthesis: It is used as a building block for the synthesis of complex organic molecules.

    Material Science: The compound is explored for its potential in creating novel materials with unique properties.

    Medicinal Chemistry: Researchers investigate its potential as a precursor for pharmaceuticals and bioactive compounds.

    Industrial Applications: It is used in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism by which Diethyl 2,2-bis((trifluoromethylsulfonyloxy)methyl)malonate exerts its effects involves the reactivity of the trifluoromethylsulfonyloxy groups. These groups are highly electron-withdrawing, making the compound a good electrophile. This property allows it to participate in various nucleophilic substitution reactions, where nucleophiles attack the electrophilic carbon atoms, leading to the formation of new bonds and products.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A simpler ester of malonic acid without the trifluoromethylsulfonyloxy groups.

    Diethyl 2,2-bis(hydroxymethyl)malonate: Similar structure but with hydroxymethyl groups instead of trifluoromethylsulfonyloxy groups.

Uniqueness

Diethyl 2,2-bis((trifluoromethylsulfonyloxy)methyl)malonate is unique due to the presence of the trifluoromethylsulfonyloxy groups, which impart distinct reactivity and properties compared to its analogs. These groups enhance the compound’s electrophilicity and make it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

diethyl 2,2-bis(trifluoromethylsulfonyloxymethyl)propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F6O10S2/c1-3-24-7(18)9(8(19)25-4-2,5-26-28(20,21)10(12,13)14)6-27-29(22,23)11(15,16)17/h3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRWOYNFPGGJRLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(COS(=O)(=O)C(F)(F)F)(COS(=O)(=O)C(F)(F)F)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F6O10S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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